ethyl 6-amino-2-(chloromethyl)-5-cyano-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 6-AMINO-2-(CHLOROMETHYL)-5-CYANO-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-4H-PYRAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyran derivatives. This compound is characterized by its unique structure, which includes a pyran ring fused with various functional groups such as amino, chloromethyl, cyano, and methoxy groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-AMINO-2-(CHLOROMETHYL)-5-CYANO-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-4H-PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the cycloaddition reaction of an α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of a base such as piperidine . This reaction forms the pyran ring with the cyano and amino groups in place. Subsequent functionalization steps introduce the chloromethyl, methoxy, and pyridylsulfanyl groups under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-AMINO-2-(CHLOROMETHYL)-5-CYANO-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-4H-PYRAN-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as morpholine, piperidine, or aniline in the presence of a base.
Cyclization: Reagents like formamide, formic acid, urea, or thiourea under heating conditions.
Acylation: Acyl chlorides or anhydrides in the presence of a base or catalyst.
Major Products
Pyrimidine Derivatives: Formed through cyclization reactions.
Substituted Pyran Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
ETHYL 6-AMINO-2-(CHLOROMETHYL)-5-CYANO-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-4H-PYRAN-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 6-AMINO-2-(CHLOROMETHYL)-5-CYANO-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-4H-PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. For example, the cyano and amino groups can interact with nucleophilic sites on enzymes, while the pyridylsulfanyl group can form coordination complexes with metal ions in biological systems .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 6-AMINO-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-4H-PYRAN-3-CARBOXYLATE
- 2-AMINO-3-CYANO-4-PHENYL-5-CARBOETHOXY-6-METHYL-4H-PYRAN
Uniqueness
ETHYL 6-AMINO-2-(CHLOROMETHYL)-5-CYANO-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-4H-PYRAN-3-CARBOXYLATE is unique due to the presence of the pyridylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar pyran derivatives .
Properties
Molecular Formula |
C23H22ClN3O4S |
---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
ethyl 6-amino-2-(chloromethyl)-5-cyano-4-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C23H22ClN3O4S/c1-3-30-23(28)21-18(11-24)31-22(26)16(12-25)20(21)14-7-8-17(29-2)15(10-14)13-32-19-6-4-5-9-27-19/h4-10,20H,3,11,13,26H2,1-2H3 |
InChI Key |
OLGMJHLXKDMSDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OC)CSC3=CC=CC=N3)C#N)N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.